molecular formula C11H11BrO4 B2664654 3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid CAS No. 51314-72-8

3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid

Cat. No. B2664654
CAS RN: 51314-72-8
M. Wt: 287.109
InChI Key: XPEVBCFMEHTNHN-ONEGZZNKSA-N
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Description

“3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid” is a chemical compound with the molecular formula C11H11BrO4 . It has a molecular weight of 287.11 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid” consists of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to an acrylic acid group . The InChI code for this compound is 1S/C11H11BrO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+ .


Physical And Chemical Properties Analysis

“3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid” is a solid compound . It has a molecular weight of 287.11 and a molecular formula of C11H11BrO4 .

Scientific Research Applications

Synthesis and Structural Characterization

3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid and its derivatives have been synthesized and structurally characterized in various studies. For example, Chenna et al. (2008) reported the synthesis, separation, and crystal structures of E and Z isomers of a closely related compound, 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid. They achieved separation of these isomers from a mixture and determined their structures using single-crystal X-ray diffraction, highlighting the compound's significance in crystallography and material sciences (Chenna et al., 2008).

Applications in Dye-Sensitized Solar Cells (DSSC)

Compounds containing 3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid structure have been used in the development of dye-sensitized solar cells (DSSC). Khalaji et al. (2015) synthesized metal-free organic compounds with methoxy groups and acrylic acid, used as photosensitizers in DSSC. Their study demonstrated the importance of these compounds in enhancing solar energy conversion efficiency, showing the potential of 3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid derivatives in renewable energy technologies (Khalaji et al., 2015).

Photovoltaic and Electronic Properties

Further studies have focused on the photovoltaic and electronic properties of compounds related to 3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid. For instance, Kim et al. (2006) explored the engineering of organic sensitizers, including derivatives of acrylic acid, for solar cell applications. Their findings revealed the significant role of such compounds in achieving high efficiency in solar energy conversion, thus underscoring their importance in photovoltaic research (Kim et al., 2006).

Catalysis and Polymer Science

The role of acrylic acid derivatives in catalysis and polymer science has also been investigated. For example, Ma et al. (2018) studied the use of acrylic acid and its esters in a green one-step aldol condensation reaction, facilitated by HZSM-35 zeolite catalysts. Their research contributes to the understanding of eco-friendly catalytic processes involving acrylic acid derivatives (Ma et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

(E)-3-(3-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEVBCFMEHTNHN-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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